1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone
Description
Contextual Significance within Thiazole (B1198619) Heterocyclic Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. sigmaaldrich.comontosight.ai This is due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals. researchgate.net Compounds incorporating the thiazole moiety exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. sigmaaldrich.comresearchgate.net
Within this context, 1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone holds considerable significance as a highly functionalized intermediate. Its structure is characterized by three key features: the core thiazole ring, an acetyl (ethanone) group at the 2-position, and a hydroxymethyl group at the 4-position. Each of these components provides a reactive site for further chemical modification, making the compound a versatile building block for the synthesis of more complex molecules.
The ethanone (B97240) group can undergo a variety of chemical transformations, such as condensation reactions, to form larger molecular frameworks like chalcones or hydrazones. nih.gov Similarly, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be involved in esterification or etherification reactions. The thiazole ring itself can participate in various coupling reactions. The strategic placement of these functional groups allows chemists to selectively modify the molecule and build diverse molecular architectures.
The utility of such substituted thiazoles as synthetic intermediates is well-documented in the chemical literature. For instance, related α-haloketone derivatives of acetyl-thiazoles are frequently used to construct more elaborate heterocyclic systems. A notable example is the use of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one as a precursor for synthesizing di-, tri-, and tetrathiazole moieties, which have shown promising antimicrobial activities. nih.gov This highlights the role of the acetyl-thiazole framework as a platform for developing novel bioactive agents.
Below is a data table summarizing the key structural features of this compound and their synthetic potential.
| Structural Feature | Position | Chemical Group | Potential Synthetic Transformations |
| Thiazole Ring | Core | Heterocycle | N-alkylation, C-H activation, cross-coupling reactions |
| Ethanone Moiety | 2 | Acetyl (Ketone) | Condensation, reduction, α-halogenation, oxidation |
| Hydroxymethyl Group | 4 | Primary Alcohol | Oxidation, esterification, etherification, substitution |
Research Landscape and Emerging Areas of Investigation
The research landscape for functionalized thiazoles like this compound is dynamic and expanding, primarily driven by the quest for new therapeutic agents and advanced materials. While specific research on this exact compound is not extensively publicized, the broader trends in thiazole chemistry provide a clear indication of its potential areas of application.
One of the most prominent areas of investigation is the development of novel anticancer agents. Thiazole derivatives have been shown to inhibit various protein kinases and other cellular targets involved in cancer progression. researchgate.net The structural motifs present in this compound make it an ideal starting material for the synthesis of libraries of compounds to be screened for anticancer activity. For example, the synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones has been explored to create bioisosteres of known inhibitors of type III secretion in Gram-negative bacteria, a mechanism crucial for their pathogenicity. nih.gov
Another significant research direction is the design of new antimicrobial agents to combat the growing problem of antibiotic resistance. The thiazole nucleus is a core component of many existing antibiotics, and novel derivatives are continuously being explored for their efficacy against multidrug-resistant pathogens. nih.govmdpi.com The ability to functionalize this compound at multiple sites allows for the systematic modification of its structure to optimize antimicrobial potency and spectrum.
Furthermore, thiazole-containing compounds are being investigated in the field of materials science. The rigid, planar structure and the presence of heteroatoms in the thiazole ring can impart unique photophysical and electronic properties. This has led to the exploration of thiazole derivatives in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com The synthetic versatility of this compound could be leveraged to create novel conjugated systems for such applications.
The table below outlines key research areas where intermediates similar to this compound are being actively investigated.
| Research Area | Application | Role of Thiazole Intermediate | Representative Compound Classes |
| Medicinal Chemistry | Anticancer Agents | Scaffold for synthesis of kinase inhibitors and other targeted therapies. | Imidazo[2,1-b]thiazoles, Thiazolyl-hydrazones |
| Medicinal Chemistry | Antimicrobial Agents | Core structure for developing novel antibiotics and antifungals. | Aminothiazole amides, Polythiazole systems |
| Medicinal Chemistry | Enzyme Inhibitors | Building block for molecules targeting specific enzymes like proteases or oxidases. | Thiazolidinones, Thiazolyl-methanones |
| Materials Science | Organic Electronics | Precursor for π-conjugated systems used in OLEDs and sensors. | Thiazolo[5,4-d]thiazoles, Oligothiazoles |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)6-7-5(2-8)3-10-6/h3,8H,2H2,1H3 |
InChI Key |
JLCUEPLQQZDUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Hydroxymethyl Thiazol 2 Yl Ethanone
Established Synthetic Routes and Precursors
The most prominent and widely adopted method for synthesizing the thiazole (B1198619) core is the Hantzsch thiazole synthesis, first reported in 1887. This method and its variations form the basis for creating a wide array of substituted thiazoles. The general principle involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.
The cornerstone of synthesizing the 1-(4-(hydroxymethyl)thiazol-2-yl)ethanone scaffold is the Hantzsch synthesis. wikipedia.orgresearchgate.net This reaction builds the five-membered thiazole ring by reacting a compound containing a sulfur-carbon-nitrogen (S-C-N) unit, typically a thioamide, with an α-haloketone, which provides the remaining carbon atoms of the ring.
The selection of specific precursors is critical for obtaining the desired substitution pattern. For the target molecule, the reaction would involve a thioamide that can provide the 2-ethanone (acetyl) group and an α-halocarbonyl that can furnish the 4-hydroxymethyl group.
Table 1: Key Precursors in Hantzsch Synthesis for Substituted Thiazoles
| Precursor Type | Role in Ring Formation | Example Compound |
|---|---|---|
| Thioamide | Provides N1, C2, and S atoms | Thioacetamide (B46855) |
This table illustrates the fundamental components for the Hantzsch condensation reaction.
The ethanone (B97240) (acetyl) group at the C2 position of the thiazole ring can be incorporated through several strategies.
From a Thioamide Precursor: A direct approach involves using a thioamide that already contains the acetyl functionality or a precursor to it. For instance, reacting 2-oxopropanethioamide (B2486554) with an appropriate α-halocarbonyl would directly install the acetyl group at the C2 position during the cyclization step.
Post-Cyclization Acylation: An alternative route involves first forming a 2-unsubstituted or 2-amino/methyl-thiazole ring and then introducing the acetyl group. This can be challenging due to the reactivity of the thiazole ring. While methods like Friedel-Crafts acylation are common for many aromatic systems, they can be less effective for thiazoles. A more viable approach involves lithiation of the C2 position followed by quenching with an acetylating agent like acetyl chloride or acetic anhydride.
Introducing the hydroxymethyl group at the C4 position is a crucial step that often dictates the choice of the α-halocarbonyl starting material.
Direct Incorporation: Using an α-halocarbonyl that already possesses a hydroxyl or protected hydroxyl group is the most direct method. For example, 1,3-dihydroxyacetone (B48652) can be halogenated to form 1-halo-3-hydroxyacetone, which can then be reacted with a suitable thioamide.
Reduction of a Carboxylic Acid Ester: A more common and versatile strategy involves starting with an α-halocarbonyl that contains an ester group, such as ethyl bromopyruvate. nih.gov The Hantzsch condensation with a thioamide yields a 4-(ethoxycarbonyl)thiazole. This ester group can then be readily reduced to the primary alcohol (hydroxymethyl group) using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent. This two-step process (ester formation followed by reduction) is often preferred due to the higher stability and commercial availability of the ester-containing precursors.
Scheme 1: Representative Synthetic Route via Ester Reduction
This scheme outlines a common and reliable pathway for obtaining the C4-hydroxymethyl substituent.
Novel Synthetic Approaches and Catalyst Systems
In response to the growing need for sustainable chemical processes, recent research has focused on developing more environmentally friendly and efficient methods for thiazole synthesis. These novel approaches aim to reduce waste, minimize the use of hazardous materials, and shorten reaction times. bepls.combohrium.com
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. researchgate.netnih.gov These methods offer significant advantages over traditional approaches by improving safety and reducing environmental impact.
Key green strategies applicable to the synthesis of this compound include:
Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). bepls.com
Catalyst-Free or Recyclable Catalysts: Developing synthetic protocols that proceed without a catalyst or employ heterogeneous, recyclable catalysts to simplify purification and reduce waste. mdpi.com
Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates. This improves atom economy and process efficiency. nih.gov For example, a three-component reaction of an aldehyde, a thioamide, and an α-haloketone under green conditions can provide rapid access to complex thiazoles.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Thiazoles
| Feature | Conventional Method | Green Chemistry Method |
|---|---|---|
| Solvent | Often hazardous (e.g., DMF, nitrobenzene) | Benign (e.g., water, ethanol, PEG) or solvent-free |
| Catalyst | Homogeneous, often requiring difficult removal | Heterogeneous, recyclable, or catalyst-free |
| Reaction Time | Often several hours to days | Can be significantly shorter, especially with microwave assistance |
| Waste | Higher generation of by-products and solvent waste | Minimized waste, improved atom economy |
This table highlights the key advantages of adopting green chemistry principles in thiazole synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocycles. researchgate.netnih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. nih.govjchps.com
The mechanism involves the direct heating of the polar solvent and reactants through dielectric loss, leading to rapid and uniform temperature increases that are difficult to achieve with conventional heating. nih.gov This efficient energy transfer can overcome activation barriers more effectively, promoting faster cyclization and reducing the formation of side products. bepls.com This technique is highly compatible with green chemistry principles, particularly when used with non-toxic, high-boiling point solvents like water or PEG.
Table 3: Effect of Microwave Irradiation on Thiazole Synthesis
| Synthesis Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Product Yield | Moderate to Good | Often Good to Excellent |
| Energy Efficiency | Lower | Higher |
| Side Products | More likely | Often reduced |
This table summarizes the typical improvements observed when employing microwave-assisted techniques for the synthesis of thiazole derivatives.
Multi-Component Reactions (MCRs) for Scaffold Construction
The primary and most effective strategy for constructing the thiazole ring of this compound is the Hantzsch thiazole synthesis, a classic multi-component reaction. nih.govchemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the target molecule, a direct one-step synthesis is challenging due to the reactivity of the required starting materials. Therefore, a more practical approach involves a two-step sequence beginning with a Hantzsch reaction to form a stable intermediate, which is then converted to the final product.
The key intermediate, 1-(4-(chloromethyl)thiazol-2-yl)ethanone , is synthesized by reacting thioacetamide with 1,3-dichloroacetone (B141476) . In this reaction, the thioacetamide provides the nitrogen and sulfur atoms (N-C-S fragment) necessary for the thiazole ring, while 1,3-dichloroacetone provides the carbon backbone, including the carbon that will become the chloromethyl-substituted C4 position. This reaction is typically carried out by refluxing the components in a suitable solvent such as acetone (B3395972) or ethanol. nih.govnih.gov
Once the 1-(4-(chloromethyl)thiazol-2-yl)ethanone intermediate is isolated, the final hydroxymethyl group is installed via a nucleophilic substitution reaction. The chloromethyl group is a good leaving group and can be displaced by a hydroxide (B78521) or a precursor like formate (B1220265) or acetate (B1210297), followed by hydrolysis. For instance, reacting the chloromethyl intermediate with sodium formate and subsequently hydrolyzing the resulting ester yields the desired this compound. semanticscholar.org This two-step process, which starts with a powerful ring-forming MCR, represents an efficient and modular route to the target compound.
Optimization of Reaction Parameters and Yields
Optimizing the yield and purity of this compound requires careful control over the parameters of the initial Hantzsch reaction step. Several factors, including solvent, catalyst, temperature, and reaction time, can be manipulated to enhance the efficiency of the condensation between thioacetamide and 1,3-dichloroacetone.
Solvent and Catalyst: The choice of solvent is critical. While polar protic solvents like ethanol are commonly used, mixtures such as ethanol/water can also be effective. nih.gov The reaction can proceed without a catalyst, as the process liberates acid in situ which can promote the reaction. nih.gov However, in some cases, the addition of a mild acid or base can influence reaction rates. rsc.org For analogous Hantzsch syntheses, heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been employed to facilitate the reaction under greener conditions and allow for easier catalyst recovery. nih.govresearchgate.net
Temperature and Energy Source: Reaction temperature significantly impacts the rate of thiazole formation. Many Hantzsch syntheses are performed under reflux to ensure a reasonable reaction time. nih.gov However, alternative energy sources have been explored to improve efficiency. Ultrasonic irradiation, for example, can promote the reaction at room temperature, often leading to higher yields in shorter times compared to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis is another modern technique known to dramatically reduce reaction times, sometimes from hours to minutes, while maintaining good to excellent yields. figshare.com
The following table summarizes various conditions used in Hantzsch-type syntheses for analogous thiazole derivatives, providing a basis for optimizing the synthesis of the target compound's intermediate.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
|---|---|---|---|---|
| Energy Source | Conventional Heating | Ultrasonic Irradiation | Microwave Irradiation | nih.govfigshare.com |
| Solvent | Ethanol/Water (50/50) | Acetone | Solvent-Free | nih.govnih.govorganic-chemistry.org |
| Catalyst | None (in situ acid) | SiW.SiO₂ | Acidic/Basic Conditions | nih.govnih.govrsc.org |
| Temperature | Reflux / 65 °C | Room Temperature | ~100-150 °C | nih.govnih.govfigshare.com |
Scalability Considerations in Laboratory Synthesis
Transitioning the synthesis of this compound from a laboratory benchtop to a larger scale introduces several challenges that must be addressed. Key considerations include the safe handling of reagents, managing reaction exotherms, and developing efficient purification methods.
Batch Synthesis Challenges: In a traditional batch process, scaling up the Hantzsch reaction requires careful management. The starting material, 1,3-dichloroacetone, is a lachrymator and must be handled with appropriate safety precautions. Furthermore, the condensation reaction can be exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Purification at scale can also be a bottleneck; while laboratory-scale synthesis may rely on column chromatography, this method is often impractical for larger quantities. Developing robust crystallization procedures for both the intermediate and the final product is essential for efficient and economical large-scale purification.
Continuous Flow Synthesis as a Scalable Alternative: Modern continuous flow chemistry offers a compelling solution to many of the challenges associated with scaling up thiazole synthesis. nih.govuc.pt In a flow reactor, small volumes of reactants are continuously mixed and reacted in a heated coil or microreactor. This approach provides significant advantages:
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. The handling of reagents like 1,3-dichloroacetone can be automated within a closed system. nih.gov
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise temperature control and safe management of exothermic reactions. almacgroup.com
Rapid Optimization and Scalability: Reaction parameters can be varied quickly to find optimal conditions. Scaling up production is achieved by simply running the system for a longer duration ("scaling out") or by using parallel reactors ("numbering up"), rather than redesigning the entire process for a larger vessel. almacgroup.com
Process Integration: Flow chemistry allows for the sequential coupling of multiple reaction steps. The Hantzsch synthesis, subsequent nucleophilic substitution, and initial purification steps could potentially be integrated into a single, uninterrupted flow sequence, significantly improving efficiency and reducing manual handling. nih.govuc.pt
By leveraging continuous flow technology, the synthesis of this compound can be made safer, more efficient, and more readily scalable compared to traditional batch methods. figshare.com
Chemical Reactivity and Transformation Pathways of 1 4 Hydroxymethyl Thiazol 2 Yl Ethanone
Reactions Involving the Hydroxymethyl Functional Group
The hydroxymethyl group at the C4 position of the thiazole (B1198619) ring behaves as a typical primary alcohol, enabling oxidation, reduction, esterification, etherification, and halogenation reactions.
The primary alcohol of 1-(4-(hydroxymethyl)thiazol-2-yl)ethanone can be selectively oxidized to the corresponding aldehyde, 2-acetylthiazole-4-carbaldehyde, or further to the carboxylic acid, 2-acetyl-4-thiazolecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). For the oxidation to the carboxylic acid, stronger reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄) can be employed.
Table 1: Oxidation Reactions of this compound
| Product | Reagents | Solvent | Typical Conditions |
|---|---|---|---|
| 2-Acetylthiazole-4-carbaldehyde | PCC, PDC, DMP | Dichloromethane (CH₂Cl₂) | Room Temperature |
| 2-Acetyl-4-thiazolecarboxylic acid | KMnO₄, H₂CrO₄, RuO₄ | Acetone (B3395972), Water, Acetonitrile (B52724) | Varies (0 °C to reflux) |
The hydroxymethyl group can be reduced to a methyl group, yielding 1-(4-methylthiazol-2-yl)ethanone. This deoxygenation reaction can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). Another approach involves the Barton-McCombie deoxygenation, where the alcohol is converted to a thiocarbonyl derivative and then treated with a radical initiator and a hydrogen atom source. A direct reduction can be challenging but may be accomplished using specific catalytic hydrogenation conditions or reagents like zinc iodide and sodium cyanoborohydride, which are known to reduce benzylic and other activated alcohols. nih.gov
Table 2: Reduction of this compound
| Product | Reagents | Method |
|---|---|---|
| 1-(4-Methylthiazol-2-yl)ethanone | 1. TsCl, pyridine (B92270) 2. LiAlH₄ | Tosylation followed by hydride reduction |
| 1-(4-Methylthiazol-2-yl)ethanone | 1. NaH, CS₂, MeI 2. AIBN, Bu₃SnH | Barton-McCombie deoxygenation |
As a primary alcohol, the hydroxymethyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. libretexts.orgnih.govyoutube.com The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification), while reactions with acid anhydrides and acyl chlorides are often performed in the presence of a base like pyridine or triethylamine. libretexts.org
Etherification can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. organic-synthesis.commasterorganicchemistry.comwikipedia.org This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. organic-synthesis.commasterorganicchemistry.comwikipedia.org
Table 3: Esterification and Etherification of this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | R-COOH, H⁺ | 1-(4-(Acyloxymethyl)thiazol-2-yl)ethanone |
| Esterification | (RCO)₂O, Pyridine | 1-(4-(Acyloxymethyl)thiazol-2-yl)ethanone |
| Etherification | 1. NaH 2. R-X | 1-(4-(Alkoxymethyl)thiazol-2-yl)ethanone |
The hydroxyl group can be replaced by a halogen (Cl, Br, or I) to produce 1-(4-(halomethyl)thiazol-2-yl)ethanone derivatives. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination, phosphorus tribromide (PBr₃) for bromination, and the Appel reaction (using triphenylphosphine (B44618) and a halogen source like CCl₄ or CBr₄). These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions. For instance, the synthesis of 4-(chloromethyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole has been reported, indicating the feasibility of such halogenations on the thiazole scaffold. mdpi.com
Table 4: Halogenation of this compound
| Product | Reagents |
|---|---|
| 1-(4-(Chloromethyl)thiazol-2-yl)ethanone | SOCl₂, PCl₅ |
| 1-(4-(Bromomethyl)thiazol-2-yl)ethanone | PBr₃, HBr |
| 1-(4-(Iodomethyl)thiazol-2-yl)ethanone | PPh₃, I₂, Imidazole |
Reactions of the Ethanone (B97240) Moiety
The ethanone group at the C2 position provides a site for reactions involving the carbonyl group and the adjacent methyl group (α-carbon).
The α-hydrogens on the methyl group of the ethanone moiety are acidic and can be removed by a strong base to form a nucleophilic enolate. libretexts.orglibretexts.org The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. libretexts.orgyoutube.com Weaker bases, such as sodium ethoxide, may result in an equilibrium mixture. youtube.com
This enolate can then react with various electrophiles in α-substitution reactions. libretexts.orglibretexts.org For example, alkylation with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the α-position. libretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. libretexts.orglibretexts.org
Furthermore, the α-position can be halogenated under acidic or basic conditions. wikipedia.orglibretexts.orglibretexts.org In the presence of an acid catalyst, the reaction proceeds through an enol intermediate, typically resulting in monohalogenation. libretexts.org Under basic conditions, the more reactive enolate is formed, and the electron-withdrawing nature of the first halogen substituent increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. libretexts.org
Table 5: Enolate Reactions of this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Enolate Formation | LDA, NaH | Lithium or Sodium Enolate |
| α-Alkylation | 1. LDA 2. R-X | 1-(4-(Hydroxymethyl)thiazol-2-yl)propan-1-one (for R=CH₃) |
| α-Halogenation (acidic) | Br₂, CH₃COOH | 2-Bromo-1-(4-(hydroxymethyl)thiazol-2-yl)ethanone |
| α-Halogenation (basic) | Br₂, NaOH | 2,2-Dibromo- or 2,2,2-Tribromo-1-(4-(hydroxymethyl)thiazol-2-yl)ethanone |
Carbonyl Addition Reactions (e.g., Grignard, Wittig)
The ethanone moiety of this compound features a carbonyl group that is susceptible to nucleophilic attack. This reactivity allows for a range of carbonyl addition reactions, including those with Grignard reagents and phosphorus ylides (Wittig reaction), which are powerful methods for forming new carbon-carbon bonds. lumenlearning.com
Grignard Reactions: Grignard reagents (R-MgX) act as potent carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon of the ketone. The reaction proceeds via a nucleophilic addition mechanism to form a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. dalalinstitute.com A critical consideration for this specific substrate is the presence of the acidic hydroxyl proton in the 4-(hydroxymethyl) group. This proton would readily react with the highly basic Grignard reagent in an acid-base reaction, consuming the reagent and preventing the desired carbonyl addition. Therefore, a protection strategy for the hydroxyl group, such as conversion to a silyl (B83357) ether, would likely be necessary before introducing the Grignard reagent.
The general pathway for the Grignard reaction (with a protected alcohol, denoted as OPG) is as follows:
Nucleophilic attack by the Grignard reagent on the carbonyl carbon.
Formation of a magnesium alkoxide intermediate.
Protonation during aqueous workup to yield the tertiary alcohol.
| Grignard Reagent | Expected Tertiary Alcohol Product (Post-Deprotection) |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 2-(4-(Hydroxymethyl)thiazol-2-yl)propan-2-ol |
| Ethylmagnesium chloride (CH₃CH₂MgCl) | 2-(4-(Hydroxymethyl)thiazol-2-yl)butan-2-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1,1-Diphenyl-1-(4-(hydroxymethyl)thiazol-2-yl)ethanol |
Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond, forming an alkene. masterorganicchemistry.com This reaction involves a phosphorus ylide (a Wittig reagent), which acts as the nucleophile. The mechanism is thought to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to form the desired alkene and a very stable triphenylphosphine oxide, the latter being the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org Similar to the Grignard reaction, the acidic proton of the hydroxymethyl group could potentially interfere with the basic conditions often used to generate the ylide, suggesting that protection may be advantageous. The stereochemical outcome of the Wittig reaction (E/Z selectivity) depends on the stability of the ylide used. organic-chemistry.org
| Phosphorus Ylide | Expected Alkene Product |
|---|---|
| Methylenetriphenylphosphorane ((C₆H₅)₃P=CH₂) | 4-(2-Isopropenylthiazol-4-yl)methanol |
| Ethylidenetriphenylphosphorane ((C₆H₅)₃P=CHCH₃) | (E/Z)-4-(2-(But-2-en-2-yl)thiazol-4-yl)methanol |
| Benzylidenetriphenylphosphorane ((C₆H₅)₃P=CHC₆H₅) | (E/Z)-4-(2-(1-Phenylethenyl)thiazol-4-yl)methanol |
Condensation Reactions (e.g., Aldol, Knoevenagel)
The methyl group of the 2-acetyl moiety is alpha to the carbonyl group, making its protons acidic and susceptible to deprotonation by a base to form an enolate. This enolate is a key intermediate for various condensation reactions.
Aldol Condensation: In the presence of a base, this compound can function as the nucleophilic component in an Aldol reaction. masterorganicchemistry.com The generated enolate can attack the carbonyl group of an aldehyde or another ketone (in a "crossed" Aldol reaction) to form a β-hydroxy ketone. masterorganicchemistry.com If the reaction mixture is heated, this intermediate can undergo dehydration to yield an α,β-unsaturated ketone, the final product of an Aldol condensation. masterorganicchemistry.com Self-condensation is also possible but crossed Aldol reactions are more synthetically useful, especially when the electrophilic partner is a non-enolizable aldehyde (e.g., benzaldehyde) to prevent side reactions. masterorganicchemistry.com The reactivity of the 2-methyl group in 2-substituted thiazoles with aldehydes is a known transformation. ias.ac.in
Knoevenagel Condensation: This reaction is a modification of the Aldol condensation where the nucleophile is a compound with an "active hydrogen" (a methylene (B1212753) group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com While the title compound itself would not be the active hydrogen component, its carbonyl group can serve as the electrophile. However, a more relevant transformation is a Knoevenagel-type reaction where the enolate of this compound reacts with an aldehyde, typically catalyzed by a weak amine base like piperidine. wikipedia.org This leads to an α,β-unsaturated product after dehydration. This reaction has been demonstrated with related 2-methyl-thiazolo[4,5-b]pyrazines, which undergo smooth condensation with various aldehydes. nih.gov
| Reaction Type | Electrophile | Expected Condensation Product |
|---|---|---|
| Aldol Condensation | Benzaldehyde | (E)-1-(4-(Hydroxymethyl)thiazol-2-yl)-3-phenylprop-2-en-1-one |
| Aldol Condensation | Formaldehyde | 1-(4-(Hydroxymethyl)thiazol-2-yl)prop-2-en-1-one |
| Knoevenagel-type | 4-Nitrobenzaldehyde | (E)-1-(4-(Hydroxymethyl)thiazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Electrophilic and Nucleophilic Reactions of the Thiazole Ring System
The thiazole ring possesses a distinct electronic character that governs its reactivity. It is generally considered an electron-deficient aromatic system, which makes it resistant to electrophilic attack but susceptible to nucleophilic reactions under certain conditions. ias.ac.in
Substitution Reactions on the Thiazole Ring
The substituents on the thiazole ring of this compound significantly influence its reactivity. The 2-acetyl group is strongly electron-withdrawing, which further deactivates the ring towards electrophiles but increases the electrophilicity of the ring carbons, particularly C2. ias.ac.in The 4-(hydroxymethyl) group is a weakly electron-donating group.
Electrophilic Substitution: Due to the electron-deficient nature of the thiazole ring, electrophilic aromatic substitution is generally difficult and requires forcing conditions. ias.ac.in The most likely position for an electrophile to attack is the C5 position, which is the most electron-rich carbon in the ring. pharmaguideline.com Reactions like nitration, sulfonation, and halogenation would be expected to occur at this position, if at all. ias.ac.inpharmaguideline.com
| Reaction | Reagents | Expected Product |
|---|---|---|
| Bromination | Br₂ in vapor phase or with a Lewis acid | 1-(5-Bromo-4-(hydroxymethyl)thiazol-2-yl)ethanone |
| Nitration | HNO₃/H₂SO₄ (harsh conditions) | 1-(4-(Hydroxymethyl)-5-nitrothiazol-2-yl)ethanone |
Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring typically requires the presence of a good leaving group (like a halogen) and/or activation of the ring (e.g., by quaternization of the nitrogen). pharmaguideline.com Since the parent compound lacks a suitable leaving group, direct nucleophilic aromatic substitution is unlikely. However, the electron-withdrawing acetyl group makes the C2 position highly electron-deficient and a potential site for nucleophilic attack, though this would more likely lead to addition or ring-opening pathways rather than substitution. ias.ac.in
Ring-Opening and Rearrangement Pathways
The thiazole ring, while aromatic, can undergo cleavage or rearrangement under specific, often strenuous, conditions. The stability of the ring is influenced by its substituents.
Base-Induced Ring Opening: Some substituted thiazoles are susceptible to ring-opening reactions in the presence of strong bases. For example, 5-nitrothiazoles can decompose rapidly via ring-opening when treated with excess sodium methoxide (B1231860). sciepub.com Although this compound lacks the strongly activating nitro group, harsh basic conditions could potentially lead to cleavage of the thiazole ring, particularly by attacking the electrophilic C2 position.
Photo-oxidative Rearrangement: A significant degradation pathway for some thiazole-containing compounds involves photo-oxidation. nih.gov Studies on a structurally related pharmaceutical compound showed that upon exposure to light and oxygen, the thiazole ring can react with singlet oxygen in a [4+2] Diels-Alder type cycloaddition. nih.gov This reaction forms a highly unstable endoperoxide intermediate, which then undergoes spontaneous rearrangement and fragmentation to yield amide-containing degradation products. This pathway is dependent on the specific substituents on the thiazole ring, as aryl rings appear to facilitate this process. nih.gov Given the aromatic nature of the thiazole in the title compound, this photo-degradation route is a plausible pathway.
Stability and Degradation Pathway Studies (Chemical Kinetics and Mechanisms)
Understanding the stability of this compound is crucial for its handling, storage, and application. Degradation can occur through various chemical pathways, including hydrolysis, oxidation, and photolysis, each with its own kinetic profile.
Degradation Pathways:
Hydrolysis: The ketone functional group is generally stable to hydrolysis, but under strong acidic or basic conditions, reactions involving this group (like retro-Aldol) could be initiated.
Oxidation: The hydroxymethyl group is susceptible to oxidation to an aldehyde and further to a carboxylic acid. The sulfur atom in the thiazole ring can also be oxidized under strong oxidizing conditions. The degradation of the thiazole moiety of thiamine, 4-methyl-5-β-hydroxyethylthiazole, by soil bacteria involves oxidation to 4-methylthiazole-5-acetic acid. core.ac.uk
Photodegradation: As discussed (3.3.2), photo-oxidation via reaction with singlet oxygen represents a likely degradation mechanism for thiazole-containing compounds, leading to ring cleavage and rearrangement. nih.gov Studies on the photodegradation of related thiol and thione compounds in the presence of a catalyst like zinc oxide have shown first-order kinetics. nih.gov
Chemical Kinetics: The study of reaction kinetics provides insight into the rate and mechanism of degradation. For many degradation reactions involving a drug and another reactant (like a nucleophile or an oxidant), the kinetics can often be described by second-order rate laws. sciepub.com For instance, the reaction of various chloronitrothiazoles with sodium methoxide was found to follow second-order kinetics. sciepub.com Photodegradation processes, however, often follow first-order or pseudo-first-order kinetics. nih.gov A comprehensive stability study would involve subjecting the compound to stress conditions (heat, humidity, light, acid, base, oxidant) to identify potential degradants and determine the rate of degradation under various conditions. asean.org
| Degradation Pathway | Potential Conditions | Key Intermediates/Products | Expected Kinetic Order |
|---|---|---|---|
| Oxidation of hydroxymethyl group | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Thiazole-4-carbaldehyde, Thiazole-4-carboxylic acid | Typically Second-Order |
| Photo-oxidation of thiazole ring | Light, O₂ (sensitizer may be present) | Endoperoxide, amide fragments | Typically Pseudo-First-Order nih.gov |
| Base-induced ring cleavage | Strong base (e.g., NaOH, NaOMe) | Acyclic sulfur and nitrogen-containing fragments | Typically Second-Order sciepub.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Hydroxymethyl Thiazol 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete picture of the atomic connectivity and spatial relationships within the 1-(4-(hydroxymethyl)thiazol-2-yl)ethanone molecule can be assembled.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a given proton. The integration of these signals provides the relative ratio of the protons, while the splitting patterns, arising from spin-spin coupling, reveal the number of neighboring protons.
Based on the analysis of structurally similar thiazole (B1198619) derivatives, the anticipated ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are summarized below.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (ethanone) | ~2.6 | Singlet | 3H | - |
| CH₂ (hydroxymethyl) | ~4.8 | Doublet | 2H | ~5-6 |
| OH (hydroxymethyl) | Variable (~3-5) | Triplet | 1H | ~5-6 |
| H-5 (thiazole ring) | ~7.5 | Singlet | 1H | - |
The methyl protons of the ethanone (B97240) group are expected to appear as a sharp singlet at approximately 2.6 ppm, being deshielded by the adjacent carbonyl group. The methylene (B1212753) protons of the hydroxymethyl group are anticipated to resonate around 4.8 ppm. This downfield shift is due to the electron-withdrawing effects of both the thiazole ring and the attached hydroxyl group. These protons would likely appear as a doublet due to coupling with the hydroxyl proton. The hydroxyl proton itself is expected to be a triplet and its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing in the range of 3-5 ppm. The lone proton on the thiazole ring (H-5) is predicted to be a singlet at around 7.5 ppm, characteristic of a proton in an electron-deficient aromatic heterocyclic system.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ethanone) | ~190 |
| C-2 (thiazole ring) | ~168 |
| C-4 (thiazole ring) | ~155 |
| C-5 (thiazole ring) | ~122 |
| CH₂ (hydroxymethyl) | ~60 |
| CH₃ (ethanone) | ~25 |
The carbonyl carbon of the ethanone group is expected to be the most downfield signal, appearing around 190 ppm. The carbons of the thiazole ring are also significantly deshielded, with C-2 (bearing the acetyl group) predicted around 168 ppm, C-4 (bearing the hydroxymethyl group) around 155 ppm, and C-5 around 122 ppm. The carbon of the hydroxymethyl group (CH₂) is anticipated to resonate at approximately 60 ppm, while the methyl carbon of the ethanone group will be the most upfield signal, around 25 ppm.
COSY (Correlation Spectroscopy): A COSY experiment would be expected to show a correlation between the methylene protons (-CH₂) and the hydroxyl proton (-OH) of the hydroxymethyl group, confirming their scalar coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and their attached carbons. Expected correlations would include the methyl protons with the methyl carbon, the methylene protons with the methylene carbon, and the thiazole H-5 proton with the C-5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations. Key expected HMBC correlations would include:
The methyl protons of the ethanone group to the carbonyl carbon and to C-2 of the thiazole ring.
The methylene protons of the hydroxymethyl group to C-4 and C-5 of the thiazole ring.
The thiazole H-5 proton to C-4 and potentially to C-2 of the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For instance, it could reveal through-space interactions between the H-5 proton of the thiazole ring and the methylene protons of the hydroxymethyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups.
Interactive Data Table: Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (alcohol) | 3400-3200 (broad) | Stretching |
| C-H (aromatic/thiazole) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (ketone) | ~1680 | Stretching |
| C=N, C=C (thiazole ring) | 1600-1450 | Stretching |
| C-O (alcohol) | 1260-1000 | Stretching |
A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. A strong, sharp peak around 1680 cm⁻¹ would be indicative of the C=O stretching of the ketone. The region between 1600 and 1450 cm⁻¹ would contain absorptions due to the C=N and C=C stretching vibrations of the thiazole ring. The C-O stretching of the primary alcohol would be expected in the 1260-1000 cm⁻¹ range.
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. While experimental Raman data for this compound is not widely reported, it would be expected to show characteristic bands for the thiazole ring vibrations. Raman spectroscopy is particularly sensitive to the vibrations of the C-S bonds within the thiazole ring, which often give rise to distinct signals that can be weaker in the infrared spectrum. The symmetric stretching of the C=C and C=N bonds of the ring would also be expected to be Raman active.
Advanced Spectroscopic and Structural Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data for the advanced spectroscopic and structural characterization of the specific compound, this compound, is not available.
To generate a scientifically accurate and informative article as requested, specific research findings are required for each outlined analytical technique. This includes:
Mass Spectrometry (MS): Precise mass-to-charge ratios (m/z) of the molecular ion and its specific fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Data on the wavelength of maximum absorption (λmax), molar absorptivity (ε), and the electronic transitions observed.
Single-Crystal X-ray Diffraction (SCXRD): Crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates that define the absolute structure.
Elemental Microanalysis: Experimentally determined weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) to confirm the stoichiometric formula.
The conducted searches did not yield any published studies containing this specific experimental data for this compound. While information exists for related thiazole derivatives, the strict requirement to focus solely on the specified compound prevents the use of analogous data.
Therefore, to uphold the principles of scientific accuracy and avoid speculation, the article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.
Synthetic Utility of 1 4 Hydroxymethyl Thiazol 2 Yl Ethanone in Advanced Organic Synthesis
Role as a Precursor in Diverse Thiazole (B1198619) Derivatives Synthesis
The thiazole ring is a prominent scaffold in many biologically active compounds. ijper.orgresearchgate.net Consequently, 1-(4-(hydroxymethyl)thiazol-2-yl)ethanone serves as a key starting material for the elaboration of various thiazole-containing molecules. Its strategic placement of functional groups facilitates the introduction of diverse substituents and the construction of more intricate molecular frameworks.
Construction of Fused Thiazole Systems (e.g., Benzothiazoles)
The synthesis of fused thiazole systems, such as benzothiazoles, represents a significant area of application for this compound and its derivatives. These fused systems are of particular interest due to their presence in a variety of pharmacologically active agents. nih.govnih.gov The general strategy often involves the reaction of a thiazole precursor with an ortho-substituted aniline (B41778) derivative, leading to the formation of the fused bicyclic structure.
For instance, the reaction of a 2-aminothiazole (B372263) derivative with o-aminothiophenol can lead to the formation of a benzothiazole (B30560) moiety. nih.gov While direct examples using this compound are not extensively detailed in the provided search results, the underlying principle of utilizing a thiazole core to construct fused systems is well-established. The ethanone (B97240) and hydroxymethyl groups can be chemically modified to facilitate such cyclization reactions.
Preparation of Complex Heterocyclic Scaffolds (e.g., Thiadiazoles, Triazoles)
The versatility of this compound extends to the synthesis of other important heterocyclic systems, including thiadiazoles and triazoles. nih.govnih.govirjmets.com These five-membered heterocyclic rings are also key components in many pharmaceutical compounds.
The synthesis of these scaffolds often involves the transformation of the ethanone moiety into a thiosemicarbazone, which can then undergo cyclization to form either a thiadiazole or a triazole ring, depending on the reaction conditions and reagents employed. nih.govijnrd.org For example, acid-catalyzed cyclization of a thiosemicarbazide (B42300) can yield a 1,3,4-thiadiazole, while base-catalyzed cyclization can lead to a 1,2,4-triazole-3-thione. researchgate.net
Table 1: Synthesis of Heterocyclic Scaffolds
| Target Heterocycle | General Synthetic Strategy | Key Intermediates | Relevant Citations |
|---|---|---|---|
| Thiadiazoles | Acid-catalyzed cyclization of thiosemicarbazones | Thiosemicarbazones | nih.govnih.govirjmets.com |
| Triazoles | Base-catalyzed cyclization of thiosemicarbazones | Thiosemicarbazones | nih.govijnrd.orgresearchgate.net |
Derivatization at the Hydroxymethyl Group for Extended Molecular Architectures
The hydroxymethyl group at the 4-position of the thiazole ring provides a convenient handle for extending the molecular structure. This primary alcohol can undergo a variety of common organic transformations, allowing for the attachment of other molecular fragments.
Common derivatization reactions include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, which can then be used in further synthetic steps.
Halogenation: Conversion of the hydroxyl group to a halide (e.g., chloride, bromide) to facilitate nucleophilic substitution reactions.
These derivatizations are fundamental in creating more complex molecules where the thiazole core is linked to other structural motifs, which can be crucial for modulating the biological activity or material properties of the final compound. nih.gov
Derivatization at the Ethanone Moiety for Structural Diversification
The ethanone group at the 2-position of the thiazole ring is a versatile functional group that can participate in a wide range of chemical reactions, leading to significant structural diversification.
Key derivatization strategies include:
Condensation Reactions: The carbonyl group can react with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These reactions are often the first step in the synthesis of more complex heterocyclic systems.
Alpha-Halogenation: The methyl group of the ethanone moiety can be halogenated (e.g., brominated) to produce an α-haloketone. This intermediate is a powerful electrophile that can react with a variety of nucleophiles, including thioamides and thioureas, in Hantzsch-type thiazole syntheses to form new thiazole rings. nih.govmdpi.com
Aldol and Claisen-Schmidt Condensations: The ethanone can act as a nucleophile (after deprotonation to form an enolate) or as an electrophile in condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones (chalcones). nih.gov
Table 2: Derivatization of Functional Groups
| Functional Group | Derivatization Reaction | Resulting Functional Group/Structure | Potential Applications |
|---|---|---|---|
| Hydroxymethyl | Esterification | Ester | Prodrug synthesis, modification of solubility |
| Etherification | Ether | Linker for larger molecules | |
| Oxidation | Aldehyde, Carboxylic Acid | Further synthetic transformations | |
| Halogenation | Halide | Nucleophilic substitution reactions | |
| Ethanone | Condensation with amines/hydrazines | Imine, Hydrazone | Precursors for heterocyclic synthesis |
| Alpha-Halogenation | α-Haloketone | Synthesis of substituted thiazoles | |
| Aldol/Claisen-Schmidt Condensation | α,β-Unsaturated Ketone (Chalcone) | Biologically active scaffolds |
Applications in Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. nih.govresearchgate.netnih.govuni-rostock.de The bifunctional nature of this compound makes it an attractive substrate for such reactions.
While specific examples directly utilizing this compound in MCRs or domino reactions were not prominent in the search results, the functional groups it possesses are commonly employed in these types of transformations. For instance, the ethanone moiety can participate in MCRs involving an aldehyde, a source of nitrogen (like an amine or urea), and a compound with an active methylene (B1212753) group. bohrium.com These reactions can rapidly generate highly substituted and structurally diverse heterocyclic compounds.
Development of Linkers and Scaffolds for Materials Science Research
The structural features of this compound also lend themselves to applications in materials science. The ability to derivatize both the hydroxymethyl and ethanone groups allows for the creation of bifunctional linkers. These linkers can be used to connect different molecular units, for example, in the synthesis of polymers, metal-organic frameworks (MOFs), or functionalized surfaces.
The thiazole ring itself can impart desirable electronic or photophysical properties to materials. By strategically modifying the substituents on the thiazole core using this compound as a starting point, researchers can fine-tune the properties of the resulting materials for specific applications, such as in organic electronics or sensor technology. mdpi.comresearchgate.net
Advanced Methodologies in Research and Development of 1 4 Hydroxymethyl Thiazol 2 Yl Ethanone
Chromatographic Separation and Purification Techniques
Chromatography is an indispensable tool in the synthesis of 1-(4-(hydroxymethyl)thiazol-2-yl)ethanone, serving both analytical and preparative purposes. It allows for the monitoring of reaction progress, separation of the target compound from impurities, and precise assessment of its final purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to qualitatively monitor the progress of the synthesis of this compound. By spotting small aliquots of the reaction mixture on a TLC plate over time, chemists can track the consumption of starting materials and the formation of the product. rsc.orgresearchgate.net This technique is fundamental in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification. nih.gov
In a typical setup, the reaction mixture is spotted alongside the starting materials on a silica (B1680970) gel plate. The plate is then developed in a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). rsc.orgnih.gov The separated spots are visualized, usually under UV light, allowing for the calculation of the Retention Factor (Rf) for each component. The disappearance of reactant spots and the appearance of a new product spot indicate the progression of the reaction.
Table 1: Example TLC Monitoring Data for Synthesis
| Compound | Role | Hypothetical Rf Value (3:1 Hexane:Ethyl Acetate) | Observation |
|---|---|---|---|
| Starting Material A | Reactant | 0.80 | Spot diminishes over time |
| Starting Material B | Reactant | 0.65 | Spot diminishes over time |
Column Chromatography and Flash Chromatography
Following the completion of the reaction, the crude product containing this compound is typically purified using column chromatography. nih.gov This preparative technique involves packing a glass column with a stationary phase, most commonly silica gel. nih.gov The crude mixture is loaded onto the top of the column and eluted with a solvent system, often similar to the one optimized during TLC analysis (e.g., a hexane-ethyl acetate gradient). nih.gov The different components of the mixture travel through the column at different rates, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Flash chromatography is an evolution of traditional column chromatography. It operates under positive pressure (using nitrogen or argon gas), which accelerates the movement of the mobile phase through the column. This results in faster and more efficient separations compared to gravity-fed column chromatography.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of this compound. It provides high-resolution separation, allowing for the detection and quantification of even minor impurities. nih.govnih.gov A typical HPLC method for this compound would involve a reversed-phase C18 column. nih.gov
The sample is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, commonly a mixture of acetonitrile (B52724) and water or a buffer, is pumped through the column at a constant flow rate. nih.gov A UV detector is used to monitor the eluent, as the thiazole (B1198619) ring is chromophoric. The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, enabling the calculation of a precise purity percentage. nih.gov
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than traditional HPLC. This results in dramatically improved resolution, increased speed, and higher sensitivity. For a compound like this compound, UPLC can provide a more detailed purity profile in a fraction of the time required for an HPLC analysis, making it an invaluable tool in high-throughput screening and final quality control.
Crystallization Techniques for Enhanced Purity and X-ray Analysis
Crystallization is a crucial final purification step to obtain highly pure this compound, which is a prerequisite for unambiguous structural elucidation by single-crystal X-ray analysis. nih.gov The process involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solubility decreases, the compound crystallizes out of the solution, leaving impurities behind in the mother liquor.
Common methods include recrystallization from a single solvent (such as an ethanol (B145695)/water mixture) or a binary solvent system (like diethyl ether-hexane or ethyl acetate/hexane). nih.govnih.gov The slow evaporation of a solvent or vapor diffusion techniques, such as the hanging-drop method, can also be employed to grow high-quality single crystals. nih.gov
Once suitable crystals are obtained, single-crystal X-ray diffraction can be performed. mdpi.com This powerful analytical technique provides precise information on the compound's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, confirming its molecular identity and conformation in the solid state. researchgate.net
Controlled Environment Synthesis and Handling of Sensitive Intermediates
The synthesis of thiazole derivatives often involves intermediates that may be sensitive to air or moisture. Therefore, employing controlled environment techniques is often necessary to ensure high yields and prevent the formation of unwanted byproducts. The Hantzsch thiazole synthesis, a common route to this class of compounds, can involve reactants or intermediates that are susceptible to oxidation or hydrolysis.
To mitigate these issues, reactions are typically carried out under an inert atmosphere, such as dry nitrogen or argon. This is achieved using standard Schlenk line techniques or by working in a glovebox. The use of anhydrous solvents, which have been thoroughly dried before use, is also critical. Glassware is typically oven-dried or flame-dried immediately prior to use to remove any adsorbed water. These precautions ensure that the reaction environment is free from atmospheric oxygen and moisture, protecting sensitive reagents and intermediates and promoting the desired chemical transformation.
Reaction Progress Monitoring via In-situ Spectroscopy (e.g., FTIR, NMR)
The advancement of Process Analytical Technology (PAT) has significantly influenced the methodologies for synthesizing pharmaceutical intermediates, including this compound. rsc.orgnih.gov In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in this context. They offer real-time insights into reaction kinetics, mechanisms, and the concentration of various species, thereby enabling enhanced process control and optimization. researchgate.netyoutube.com
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of the synthesis of this compound. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired, tracking the concentration changes of reactants, intermediates, and the final product. researchgate.net The synthesis, often a variation of the Hantzsch thiazole synthesis, involves the reaction of a thioamide (e.g., thioacetamide) with an α-haloketone.
The monitoring process focuses on tracking the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product. For instance, the consumption of a key starting material can be monitored by the decrease in the intensity of its carbonyl (C=O) stretching frequency. Concurrently, the formation of the thiazole ring and the final product can be observed by the emergence of new, characteristic peaks.
Detailed Research Findings: In a typical synthesis, the formation of the thiazole ring is a key transformation. In-situ FTIR allows for the precise tracking of this cyclization step. Researchers can observe the decrease of the C=O stretch of the α-haloketone starting material and the C=S stretch of the thioamide, alongside the appearance of the C=N and aromatic C-H stretching vibrations characteristic of the thiazole ring. The hydroxyl (-OH) and the ketone (C=O) groups on the final product, this compound, will also present distinct, evolving infrared signals. This continuous data stream allows for the determination of reaction endpoints, kinetic parameters, and the identification of any potential reaction intermediates or by-products.
Below is an interactive data table representing hypothetical data from in-situ FTIR monitoring of the synthesis. The table shows the change in absorbance for characteristic peaks over time.
| Time (minutes) | Reactant A (C=O stretch) Absorbance | Reactant B (C=S stretch) Absorbance | Product (Thiazole Ring C=N stretch) Absorbance |
| 0 | 1.20 | 0.95 | 0.00 |
| 15 | 0.98 | 0.76 | 0.22 |
| 30 | 0.75 | 0.58 | 0.45 |
| 60 | 0.40 | 0.31 | 0.80 |
| 90 | 0.15 | 0.12 | 1.05 |
| 120 | 0.05 | 0.04 | 1.15 |
| 150 | <0.01 | <0.01 | 1.18 |
Note: The data in this table is illustrative and intended to represent typical reaction progress trends.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy provides highly specific, quantitative data on the concentrations of reactants, intermediates, and products in real-time, directly within the reaction mixture. cardiff.ac.uk This technique is particularly useful for elucidating complex reaction mechanisms and kinetics in the synthesis of heterocycles like this compound. mdpi.com By employing a flow NMR setup or a probe inserted into the reactor, spectra can be acquired at regular intervals without the need for sampling and quenching. rsc.org
During the synthesis of this compound, specific proton (¹H) or carbon (¹³C) NMR signals can be monitored. For example, the disappearance of the signals corresponding to the protons of the starting materials can be quantitatively tracked. Simultaneously, the appearance and increase in the intensity of the characteristic signals for the thiazole ring proton, the hydroxymethyl protons, and the acetyl methyl protons of the product provide a direct measure of its formation. mdpi.com
Detailed Research Findings: Research utilizing in-situ NMR for thiazole synthesis has demonstrated its capability to not only monitor the conversion of reactants to products but also to identify and characterize transient intermediates. nih.gov For the formation of this compound, this could involve observing the initial S-alkylation followed by cyclization and dehydration. Each step would have a unique spectroscopic signature, allowing for a detailed mechanistic understanding. The quantitative nature of NMR allows for the construction of accurate concentration-time profiles, which are essential for kinetic modeling and process optimization.
The following interactive data table provides a hypothetical representation of data obtained from in-situ ¹H NMR monitoring. It shows the change in the relative integral of characteristic proton signals over the course of the reaction.
| Time (minutes) | Reactant A (α-proton) Relative Integral | Product (Thiazole H-5) Relative Integral | Product (CH₂OH) Relative Integral |
| 0 | 1.00 | 0.00 | 0.00 |
| 20 | 0.81 | 0.19 | 0.19 |
| 40 | 0.62 | 0.38 | 0.38 |
| 60 | 0.45 | 0.55 | 0.55 |
| 90 | 0.23 | 0.77 | 0.77 |
| 120 | 0.08 | 0.92 | 0.92 |
| 180 | <0.01 | >0.99 | >0.99 |
Note: The data in this table is illustrative and intended to represent typical reaction progress trends.
The integration of these in-situ spectroscopic methodologies into the research and development of this compound synthesis aligns with the principles of modern, efficient, and well-understood chemical manufacturing. dntb.gov.ua
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone, and how are reaction conditions optimized?
- The synthesis of thiazole derivatives typically involves cyclization reactions or alkylation of pre-formed thiazole cores. For example, α-bromoacetophenone derivatives can react with thiourea or thioamides under reflux conditions to form thiazole rings . Critical parameters include solvent choice (e.g., dry benzene for moisture-sensitive steps), reaction time (e.g., 7 hours for reflux), and stoichiometric control to minimize side products like bis-thiazole derivatives . Purification often involves hot filtration and recrystallization from ethanol or ether .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing thiazol-2-yl ethanone derivatives?
- 1H/13C NMR : Key signals include the ethanone carbonyl resonance (~200–210 ppm in 13C NMR) and thiazole proton environments (e.g., δ 7.3–8.0 ppm for aromatic protons) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 282 [M+1] for similar compounds) confirm molecular weight .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., deviations < 0.3% indicate high purity) .
Q. How are common impurities identified and mitigated during the synthesis of hydroxymethyl-substituted thiazoles?
- Impurities often arise from incomplete cyclization or unreacted starting materials. Thin-layer chromatography (TLC) and HPLC can monitor reaction progress. For example, unreacted α-bromoacetophenone may appear as a lower Rf spot in TLC . Recrystallization and column chromatography are standard purification methods .
Advanced Research Questions
Q. What is the mechanistic role of the hydroxymethyl group in modulating the reactivity of the thiazole ring?
- The hydroxymethyl group can act as a nucleophile or participate in hydrogen bonding, influencing regioselectivity in substitution reactions. For instance, oxidation with H2O2 or m-CPBA may target the hydroxymethyl group, forming aldehydes or ketones . Comparative studies with methyl-substituted analogs (e.g., 1-(4-Methyl-thiazol-2-yl)ethanone) reveal differences in stability and electrophilic substitution rates .
Q. How can computational modeling guide the design of thiazol-2-yl ethanone derivatives for biological applications?
- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to assess interactions with biological targets. Molecular docking against enzymes (e.g., fungal CYP51 for antifungal activity) can prioritize derivatives for synthesis . Structural analogs with chlorine substituents show enhanced bioactivity, suggesting electronegative groups improve target binding .
Q. How should researchers resolve contradictions in spectral data or crystallographic results for thiazole derivatives?
- Discrepancies in NMR shifts may arise from solvent effects or tautomerism. For example, DMSO-d6 can induce solvent shifts in NH2 protons . Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for triazolyl ethanones (e.g., monoclinic P21/c symmetry with β = 91.559°) . Cross-validation using multiple techniques (e.g., IR for functional groups, MS for fragmentation patterns) is critical .
Methodological Notes
- Synthetic Optimization : Use kinetic studies (e.g., varying temperature from 60°C to 100°C) to identify rate-limiting steps .
- Bioactivity Screening : Prioritize derivatives with logP values < 3.5 for improved solubility in cell-based assays .
- Data Reproducibility : Document solvent purity (e.g., anhydrous benzene) and drying protocols to ensure reaction consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
